molecular formula C7H5FN2O2S B13623201 4-Fluoro-3-nitrobenzene-1-carbothioamide

4-Fluoro-3-nitrobenzene-1-carbothioamide

Cat. No.: B13623201
M. Wt: 200.19 g/mol
InChI Key: CYAMELQUIZWKEM-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5FN2O2S It is a derivative of benzene, characterized by the presence of a fluoro group, a nitro group, and a carbothioamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide typically involves the nitration of 4-fluorobenzenethiol followed by the introduction of the carbothioamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-fluoro-3-nitrobenzenethiol is then reacted with thiocarbamide in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted derivatives.

    Oxidation: The carbothioamide group can undergo oxidation to form sulfonamide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Phenoxide ions, potassium carbonate, dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: 4-Fluoro-3-aminobenzene-1-carbothioamide.

    Substitution: Substituted phenyl derivatives.

    Oxidation: Sulfonamide derivatives.

Scientific Research Applications

4-Fluoro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro group can enhance the compound’s binding affinity to specific targets. The carbothioamide group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoronitrobenzene: Similar structure but lacks the carbothioamide group.

    3-Fluoro-4-nitrobenzene-1-carbothioamide: Positional isomer with different substitution pattern.

    4-Fluoro-3-nitrobenzenethiol: Precursor in the synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide.

Uniqueness

This compound is unique due to the presence of all three functional groups (fluoro, nitro, and carbothioamide) on the benzene ring. This combination of groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

4-fluoro-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5FN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13)

InChI Key

CYAMELQUIZWKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])F

Origin of Product

United States

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